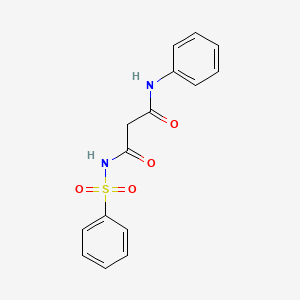
Propanediamide, N-phenyl-N'-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Phenyl-N'-(Phenylsulfonyl)propandiamid erfolgt üblicherweise durch Reaktion von Phenylsulfonylchlorid mit N-Phenylpropandiamid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von N-Phenyl-N'-(Phenylsulfonyl)propandiamid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Konsistenz und die Einhaltung der Industriestandards zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Phenyl-N'-(Phenylsulfonyl)propandiamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Phenyl- und Phenylsulfonylgruppen können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden unter geeigneten Bedingungen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonderivate, Sulfide und substituierte Phenylverbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N'-(Phenylsulfonyl)propandiamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung konzentriert sich auf die Erforschung ihrer Verwendung in der Medikamentenentwicklung und in therapeutischen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von N-Phenyl-N'-(Phenylsulfonyl)propandiamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Phenylsulfonylgruppe ist dafür bekannt, mit Enzymen und Proteinen zu interagieren, möglicherweise ihre Aktivität zu hemmen. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder krebshemmender Aktivität. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, sind Gegenstand laufender Forschung .
Wirkmechanismus
The mechanism of action of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Ethyl-2-Phenylpropandiamid: Diese Verbindung hat ein ähnliches Propandiamid-Rückgrat, jedoch mit unterschiedlichen Substituenten, was zu unterschiedlichen chemischen Eigenschaften führt.
2,2-Dimethyl-N-Phenylpropanamid: Eine weitere verwandte Verbindung mit Variationen in den Substituentengruppen, die ihre Reaktivität und Anwendungen beeinflussen.
Einzigartigkeit
N-Phenyl-N'-(Phenylsulfonyl)propandiamid ist einzigartig aufgrund des Vorhandenseins sowohl von Phenyl- als auch von Phenylsulfonylgruppen, die spezifische chemische Reaktivität und potenzielle biologische Aktivitäten verleihen, die bei ähnlichen Verbindungen nicht beobachtet werden. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen .
Eigenschaften
CAS-Nummer |
188771-79-1 |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C15H14N2O4S/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
REIPQNNPAWNJCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


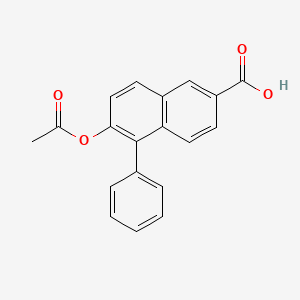



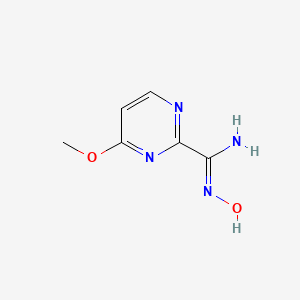
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
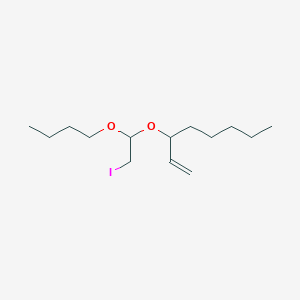
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
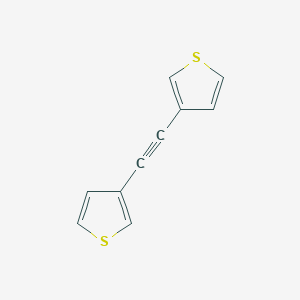

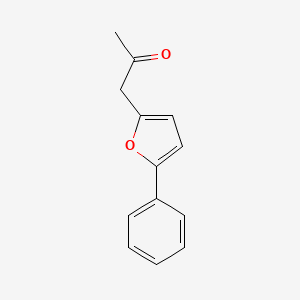
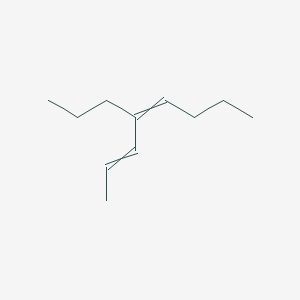
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
